molecular formula C9H11Cl B090638 3,4-Dimethylbenzyl chloride CAS No. 102-46-5

3,4-Dimethylbenzyl chloride

Cat. No. B090638
CAS RN: 102-46-5
M. Wt: 154.63 g/mol
InChI Key: UBQRAAXAHIKWRI-UHFFFAOYSA-N
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Patent
US05242944

Procedure details

To a solution of 70.0 ml of diethyl malonate dissolved in 400 ml of dry ethanol was added 10.0 g of metalic sodium. The reaction mixture was stirred for 30 minutes and cooled to 0° C; and 66.5 g of 3,4-dimethylbenzyl chloride was added thereto. This reaction mixture was stirred for 1 hour at room temperature, heated at the boiling temperature for 4 hours and concentrated under reduced pressure to produce residues, which were dissolved in ethyl ether. This ethereal solution was washed with water. To the residues obtained after a further concentration of the organic phase were added 500 ml of water and 170 g of KOH; and this mixture was heated at the boiling temperature for 24 hours. This mixture was concentrated under reduced pressure until about a half of the amount remained, and 200 ml of sulfuric acid was then slowly added thereto. The resultant solution was heated at the boiling temperature for 24 hours, extracted twice with 300 ml of ethyl ether and evaporated under reduced pressure to obtain solids, which were recrystallized from boiling hexane to provide 42.1 g of 3-(3,4-dimethylphenyl)propanoic acid as a white solid (yield 55%), having the characteristics of: m.p. 82° C.; NMR(CDCl3, 300 MHz) δ2.22(s, 3H, CH3), 2.24(s, 3H, CH3), 2.66(t, J=8 Hz, 2H, ArCH2), 2.89(t, J=8 Hz, 2H, CH2CO), 6.93~7.70(m, 3H, ArH).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
66.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3](OCC)=O.[Na].[CH3:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH3:22])CCl>C(O)C.C(OCC)C>[CH3:13][C:14]1[CH:15]=[C:16]([CH2:3][CH2:2][C:1]([OH:9])=[O:8])[CH:19]=[CH:20][C:21]=1[CH3:22] |^1:11|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
66.5 g
Type
reactant
Smiles
CC=1C=C(CCl)C=CC1C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture was stirred for 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at the boiling temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce residues, which
WASH
Type
WASH
Details
This ethereal solution was washed with water
CUSTOM
Type
CUSTOM
Details
To the residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after a further concentration of the organic phase
ADDITION
Type
ADDITION
Details
were added 500 ml of water and 170 g of KOH
TEMPERATURE
Type
TEMPERATURE
Details
and this mixture was heated at the boiling temperature for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated under reduced pressure until about a half of the amount
ADDITION
Type
ADDITION
Details
200 ml of sulfuric acid was then slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The resultant solution was heated at the boiling temperature for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 300 ml of ethyl ether
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain solids, which
CUSTOM
Type
CUSTOM
Details
were recrystallized

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C(C=CC1C)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 42.1 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.